Irsogladine, chemically named 2,4-diamino-6-(2,5-dichlorophenyl)-1,3,5-triazine maleate, is a synthetic compound primarily investigated for its gastroprotective properties. [, ] It is classified as a phosphodiesterase 4 (PDE4) inhibitor and shows affinity for muscarinic acetylcholine receptors. [] Scientific research has explored its potential in addressing various pathological conditions, particularly those involving inflammation and compromised intercellular communication.
Irsogladine maleate is classified as a phosphodiesterase inhibitor and is utilized primarily as an antiulcer drug. It enhances gastric mucosal protective factors and has shown efficacy in treating various gastric mucosal injuries, particularly those induced by nonsteroidal anti-inflammatory drugs (NSAIDs) and aspirin . The compound is derived from the triazine family, specifically designed to improve gastric health and prevent mucosal damage.
The synthesis of irsogladine involves several key components:
The molecular structure of irsogladine can be represented by its IUPAC name: 6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine.
Irsogladine participates in various chemical reactions primarily related to its role in enhancing gastric mucosal protection:
Irsogladine exerts its protective effects through several mechanisms:
Irsogladine possesses several notable physical and chemical properties:
Irsogladine has significant applications in the medical field:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3